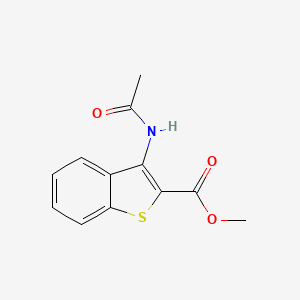

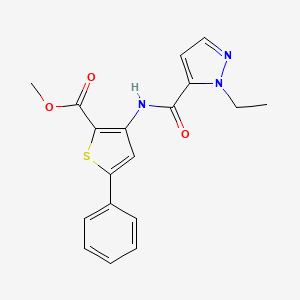

Methyl 3-acetamido-1-benzothiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiophene derivatives, such as “Methyl 3-acetamido-1-benzothiophene-2-carboxylate”, can be synthesized using various methods. One approach involves the heterocyclization of different substrates . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . This process synthesizes a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 3-acetamido-1-benzothiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival .

Organic Electronics: Semiconductors

The benzothiophene moiety is integral in the development of organic semiconductors. Its incorporation into compounds can enhance the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

In material science, thiophene derivatives are used as corrosion inhibitors. They protect metals and alloys from corrosive processes, which is crucial in extending the life of materials used in various industries .

Pharmaceutical Applications: Anti-inflammatory Agents

Compounds with a thiophene ring have shown anti-inflammatory effects. They can be synthesized to create drugs that reduce inflammation in conditions such as arthritis .

Antimicrobial Activity

Thiophene-based compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics to combat resistant bacterial strains .

Chemical Synthesis: Cross-Coupling Reactions

Methyl 3-acetamido-1-benzothiophene-2-carboxylate can be used in cross-coupling reactions facilitated by copper catalysis. This process is vital for creating a variety of heterocyclic compounds with potential applications in drug discovery and material science .

Photovoltaic Applications: Solar Cells

Benzothiophene derivatives are also utilized in the fabrication of dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs), serving as an alternative to traditional fullerene-based acceptors .

Biological Activities: Tubulin Polymerization Inhibitors

Recent studies have evaluated benzothiophene derivatives as inhibitors of tubulin polymerization, which is a promising approach for the treatment of certain types of cancer .

Mecanismo De Acción

Target of Action

Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a benzothiophene-based compound . Benzothiophene-based compounds have been shown to target acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for maintaining memory functions .

Mode of Action

This compound inhibits AChE, leading to an accumulation of acetylcholine in the synapse . This enhances cholinergic transmission, which can alleviate memory functions in Alzheimer’s disease patients .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance the transmission of signals in the cholinergic pathway, which is involved in memory and learning .

Pharmacokinetics

Similar benzothiophene-based compounds have shown promising in vivo evaluations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The inhibition of AChE by this compound leads to an enhancement of cholinergic transmission . This can result in improved memory functions, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Propiedades

IUPAC Name |

methyl 3-acetamido-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMJKDLUNBJHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetamido-1-benzothiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2876718.png)

![(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2876722.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2876724.png)

![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2876739.png)